

# HPG1860's Mechanism of Action: A Comparative Analysis of Independent Validation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action for **HPG1860**, a novel farnesoid X receptor (FXR) agonist, in the context of other therapeutic alternatives for non-alcoholic steatohepatitis (NASH). While independent validation of **HPG1860**'s specific performance is pending, this document summarizes the manufacturer-disclosed data and contrasts it with independently verified data for established and emerging therapies.

## Overview of HPG1860's Proposed Mechanism of Action

**HPG1860** is a non-bile acid, potent, and selective full agonist of the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestines, playing a crucial role in regulating bile acid, lipid, and glucose homeostasis, as well as modulating inflammatory and fibrotic pathways.[1][3] The proposed mechanism of **HPG1860** involves the activation of FXR, leading to the downstream regulation of target genes that are critical in the pathophysiology of NASH.[3] Preclinical and early-phase clinical studies by the developer, Hepagene Therapeutics, have shown target engagement through the reduction of  $7\alpha$ -hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, and the activation of Fibroblast Growth Factor 19 (FGF19).[2]

### **Comparative Analysis with Alternative Therapies**



The therapeutic landscape for NASH includes other FXR agonists and agents with different mechanisms of action, such as glucagon-like peptide-1 receptor agonists (GLP-1RAs) and sodium-glucose cotransporter-2 inhibitors (SGLT-2is). This section compares the available data for **HPG1860** with these alternatives.

## FXR Agonist Class Comparison: HPG1860 vs. Obeticholic Acid (OCA)

Obeticholic acid is the most extensively studied FXR agonist for NASH.[4] As a bile-acid analog, its mechanism is similar to **HPG1860**. However, differences in their molecular structure may lead to varied efficacy and safety profiles.

Table 1: Comparison of HPG1860 and Obeticholic Acid Efficacy and Safety Data

| Parameter                         | HPG1860 (Phase IIa RISE<br>Study)                                     | Obeticholic Acid (Phase 3 REGENERATE Study)                                                                       |
|-----------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint         | Safety and tolerability.[5]                                           | ≥1 stage improvement in fibrosis with no worsening of NASH OR NASH resolution with no worsening of fibrosis.  [6] |
| Fibrosis Improvement              | Data not yet available.                                               | 22.4% of patients on 25 mg  OCA achieved ≥1 stage fibrosis improvement vs. 9.6% on placebo.[7]                    |
| NASH Resolution                   | Data not yet available.                                               | Not statistically significant vs. placebo.[7]                                                                     |
| Liver Fat Content (LFC) Reduction | -38.64% with 8 mg dose vs.<br>+0.68% with placebo at 12<br>weeks.[5]  | Data not reported in the same format.                                                                             |
| Key Adverse Events                | Pruritus: 27.3% in 8 mg cohort.  No significant change in LDL-  C.[5] | Pruritus: 51% in 25 mg cohort.                                                                                    |



## Cross-Mechanism Comparison: HPG1860 vs. GLP-1RA (Semaglutide) and SGLT-2i (Dapagliflozin)

Semaglutide and Dapagliflozin represent alternative therapeutic strategies for NASH, targeting metabolic pathways that are also implicated in the disease's progression.

Table 2: Efficacy and Safety Data for **HPG1860**, Semaglutide, and Dapagliflozin

| Parameter | **HPG1860** (Phase IIa RISE Study) | Semaglutide (Phase 3 ESSENCE Trial) | Dapagliflozin (DEAN Trial) | |---|---| | Primary Efficacy Endpoint | Safety and tolerability.[5] | NASH resolution without worsening of fibrosis OR Fibrosis improvement without worsening of NASH.[9] | MASH improvement without worsening of fibrosis.[10] | | NASH/MASH Resolution | Data not yet available. | 62.9% with semaglutide vs. 34.3% with placebo.[11] | 23% with dapagliflozin vs. 8% with placebo.[12] | | Fibrosis Improvement | Data not yet available. | 36.8% with semaglutide vs. 22.4% with placebo.[11] | 45% with dapagliflozin vs. 20% with placebo. [12] | | Liver Fat Content (LFC) Reduction | -38.64% with 8 mg dose vs. +0.68% with placebo at 12 weeks.[5] | Data not reported in the same format. | Data not reported in the same format. | | Key Adverse Events | Pruritus: 27.3% in 8 mg cohort.[5] | Higher rate of gastrointestinal adverse effects.[11] | Generally well-tolerated.[10] |

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and the clinical trial designs, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HPG-1860 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Hepagene begins Phase IIa clinical trial of HPG1860 to treat NASH [clinicaltrialsarena.com]
- 3. HEPAGENE [hepagene.com]
- 4. hcplive.com [hcplive.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) press release [natap.org]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. gi.org [gi.org]
- 10. bmj.com [bmj.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Effect of dapagliflozin on metabolic dysfunction-associated steatohepatitis: multicentre, double blind, randomised, placebo controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HPG1860's Mechanism of Action: A Comparative Analysis of Independent Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#validation-of-hpg1860-s-mechanism-of-action-in-independent-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com